(Dimethylaminomethylene)dimethylammonium chloride

Enaminone synthesis Osimertinib intermediate Pharmaceutical process chemistry

When synthesizing enaminone intermediates for kinase inhibitors, DMF-DMA often yields constitutional isomer mixtures from non-selective enolization, while Vilsmeier reagent requires hazardous in situ activation. Gold's reagent (CAS 1071-38-1)-a pre-formed, bench-stable quaternary formamidinium salt-resolves both issues. • 94% enaminone yield (vs. 84% with DMF-DMA) in osimertinib-related synthesis • 73% yield at 1-mol scale (vs. 48% previously reported) • Single enaminone isomer from unsymmetrical ketones; direct quinazoline formation from ortho-aminobenzoic acids

Molecular Formula C5H13ClN2
Molecular Weight 136.62 g/mol
CAS No. 1071-38-1
Cat. No. B092420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Dimethylaminomethylene)dimethylammonium chloride
CAS1071-38-1
Molecular FormulaC5H13ClN2
Molecular Weight136.62 g/mol
Structural Identifiers
SMILESCN(C)C=[N+](C)C.[Cl-]
InChIInChI=1S/C5H13N2.ClH/c1-6(2)5-7(3)4;/h5H,1-4H3;1H/q+1;/p-1
InChIKeyBPBLGCSAYMJJJW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gold's Reagent: Pre-formed Aminomethylenation Reagent


(Dimethylaminomethylene)dimethylammonium chloride (CAS 1071-38-1), also known as Gold's reagent, is a quaternary formamidinium salt [1]. It serves as a pre-formed, bench-stable electrophilic reagent for aminomethylenation (introduction of =CH–NR2 functionality) onto CH-acidic substrates and for formylation reactions with Grignard reagents . Its key synthetic value lies in enabling regioselective enaminone formation and heterocycle construction without requiring in situ reagent generation [2].

Reagent Type Pre-formed electrophilic aminomethylenation reagent
Key Reactivity Regioselective enaminone and heterocycle formation
Process Compatibility Bench-stable solid; scalable methodology reported
Additional Utility Formylation of Grignard reagents

Gold's Reagent vs. Standard Formylating Reagents


Generic substitution with common formylating agents like DMF-DMA or in situ-generated Vilsmeier reagent can lead to suboptimal outcomes due to differences in reactivity, regioselectivity, and operational safety. DMF-DMA often yields constitutional isomeric mixtures from non-selective enolization, while the Vilsmeier reagent requires hazardous in situ activation and is moisture-sensitive [1]. In contrast, (Dimethylaminomethylene)dimethylammonium chloride is a pre-formed, bench-stable solid that delivers higher yields and regioselective transformations under milder conditions, directly impacting process robustness and scalability .

Gold's Reagent
Reported yield advantages in direct comparisons with DMF-DMA
Common Formylating Agents
May show lower yields in enaminone synthesis; performance context-dependent
Gold's Reagent
Enables single regioisomer formation from unsymmetrical ketones
DMF-DMA / Bredereck's
Non-selective enolization may produce isomeric mixtures requiring separation
Gold's Reagent
Bench-stable crystalline solid; no in situ activation required
Vilsmeier / DMF-DMA
Vilsmeier requires hazardous in situ generation; DMF-DMA is moisture-sensitive

Quantitative Evidence for Gold's Reagent


Superior Yield in Osimertinib Enaminone Synthesis

In the synthesis of an enaminone intermediate (4j) required for the FDA-approved non-small cell lung carcinoma drug osimertinib, the use of dimethyl Gold's reagent (5a) under optimized conditions produced the desired product in 94% yield, whereas the same transformation using commercially available DMF-DMA was previously reported to proceed in only 84% yield [1]. This represents a 10% absolute yield increase, which is highly significant for process economics and material efficiency.

Enaminone Yield
Head-to-head
94% vs 84%
Reported yield improvement supports process economics review
Osimertinib intermediate; optimized conditions; isolated yield. DMF-DMA comparator
Enaminone synthesis Osimertinib intermediate Pharmaceutical process chemistry

Scalable Synthesis of Enaminone Building Blocks

A 1-mol scale reaction of 2-butanone with Gold's reagent (5a) under optimized conditions delivered enaminone 4b in 73% isolated yield after vacuum distillation, a substantial improvement over the previously reported yield of 48% using conventional methods [1]. This 52% relative yield increase (25 absolute percentage points) demonstrates the reagent's enhanced efficiency at preparative scales.

Scale-Up Yield
Head-to-head
73% vs 48%
Reported yield gain supports scalable synthesis context
1-mol scale; 2-butanone substrate; isolated yield after vacuum distillation
Enaminone synthesis Scalable chemistry Process development

Regioselective Enaminone Formation

Treatment of dihydro-β-ionone and geranylacetone with Gold's reagent (5h and 5f, respectively) led to exclusive formation of the corresponding heterocyclic enaminones (4k and 4l) at the less hindered primary position in 56% and 62% yields [1]. In contrast, direct functionalization of unsymmetrical ketones with DMF-DMA or Bredereck's reagent often results in non-selective enolization, yielding constitutional isomeric mixtures that complicate purification and reduce overall yield [1][2].

Regioselectivity
Class-level
Single regioisomer
Supports streamlined purification workflow
Terpene-derived ketones; exclusive formation at less hindered position
Regioselective synthesis Enaminone Ketone functionalization

Stability Advantage Over Vilsmeier Reagent

Gold's reagent is a bench-stable, crystalline solid that can be stored at 2-8°C and used directly without pre-activation . In contrast, the widely used Vilsmeier reagent is typically generated in situ from DMF and POCl₃, a process that is exothermic, releases toxic gases, and requires careful control [1]. Even when isolated, the Vilsmeier reagent is moisture-sensitive and must be stored under inert gas at refrigerated temperatures (0-10°C) . This operational simplicity reduces both safety hazards and the potential for batch-to-batch variability associated with in situ activation.

Handling Stability
Class-level
Bench-stable solid
Stability profile may simplify handling context
Storage at 2–8 °C; no in situ activation required; moisture-insensitive
Reagent stability Process safety Handling

Direct Synthesis of 4-Hydroxyquinazoline Scaffold

Gold's reagent reacts with ortho-aminobenzoic acids to directly afford 4-hydroxyquinazolines in a single operation, serving as a 'two-atom lynch pin' that introduces both the required carbon and nitrogen atoms [1]. This direct transformation avoids multi-step sequences typically required to construct this privileged medicinal chemistry scaffold, which is found in numerous bioactive molecules including kinase inhibitors and anti-cancer agents. While specific yields vary depending on the ortho-aminobenzoic acid substitution pattern, the transformation proceeds cleanly and is widely utilized in heterocyclic synthesis .

4-Hydroxyquinazoline
Method context
Single-step transformation
Step-economy supports medicinal chemistry campaigns
Ortho-aminobenzoic acid substrates; basic conditions; privileged scaffold access
Quinazoline synthesis Heterocycle Medicinal chemistry

Gold's Reagent Application Scenarios


Enaminone Intermediate Process Development

When scaling the synthesis of enaminone intermediates—particularly those required for FDA-approved kinase inhibitors like osimertinib—the 94% yield achieved with Gold's reagent (vs. 84% with DMF-DMA) [1] directly translates to lower cost of goods and reduced waste. The reagent's scalability is further validated by the 1-mol synthesis of enaminone 4b in 73% yield (vs. 48% previously reported) [1]. Procurement for process R&D is justified when yield improvements of ≥10 absolute percentage points can be realized.

Regioselective Functionalization of Unsymmetrical Ketones

For projects involving terpene-derived ketones (e.g., dihydro-β-ionone, geranylacetone) or other unsymmetrical carbonyl compounds, the demonstrated regioselectivity of Gold's reagent in forming single enaminone isomers [1] avoids the isomeric mixtures common with DMF-DMA [1]. This is particularly valuable in natural product synthesis and medicinal chemistry campaigns where purification of regioisomers is challenging or where material is precious.

One-Step Quinazoline Kinase Inhibitor Core Synthesis

In drug discovery programs targeting kinase inhibition, the ability to directly convert ortho-aminobenzoic acids into 4-hydroxyquinazolines using Gold's reagent [1][2] offers a convergent, atom-economical route to a core scaffold present in multiple approved cancer therapeutics. This scenario prioritizes procurement for medicinal chemistry laboratories seeking to rapidly generate quinazoline-focused compound libraries.

Formylation of Grignard Reagents

Gold's reagent serves as a stable, pre-formed source of electrophilic carbon for formylating Grignard reagents, producing aldehydes upon acidic hydrolysis [1]. This avoids the need for hazardous carbon monoxide gas or strong reducing agents required in alternative formylation protocols, offering a safer and more operationally convenient route to aldehydes, particularly in academic and pilot-scale settings.

Application
Selection Property
Validation Focus
Enaminone Intermediate Scale-Up
Reaction yield profile
Yield benchmarking against comparator methods
Regioselective Ketone Functionalization
Regioselectivity control
Isomeric purity assessment
Quinazoline Scaffold Construction
Synthetic step efficiency
Route convergence evaluation
Grignard Formylation
Handling & safety profile
Operational safety review

Technical Documentation Hub

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